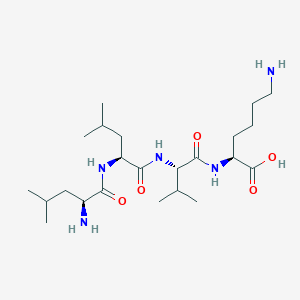
L-Leucyl-L-leucyl-L-valyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-leucyl-L-valyl-L-lysine: is a tetrapeptide composed of four amino acids: leucine, valine, and lysine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases. Enzymatic methods can offer higher specificity and yield under milder conditions compared to chemical synthesis .
化学反応の分析
Types of Reactions: L-Leucyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the amino acids.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.
Common Reagents and Conditions:
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Agents like hydrogen peroxide or performic acid.
Reduction: Agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products:
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation and Reduction: Can lead to modified peptides with altered functional groups
科学的研究の応用
Chemistry: L-Leucyl-L-leucyl-L-valyl-L-lysine is used as a model compound in peptide synthesis studies and to understand peptide bond formation and stability.
Biology: In biological research, this tetrapeptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or as a component in cosmetic formulations .
作用機序
The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it can act as a substrate for proteases, leading to the activation or inhibition of enzymatic pathways .
類似化合物との比較
- L-Valyl-L-leucyl-L-lysine
- L-Leucyl-L-leucyl-L-phenylalanine
- L-Valyl-L-leucyl-L-arginine
Comparison: L-Leucyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities. For instance, the presence of lysine provides a positive charge, which can influence its interaction with negatively charged biomolecules .
特性
CAS番号 |
798540-36-0 |
|---|---|
分子式 |
C23H45N5O5 |
分子量 |
471.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H45N5O5/c1-13(2)11-16(25)20(29)27-18(12-14(3)4)21(30)28-19(15(5)6)22(31)26-17(23(32)33)9-7-8-10-24/h13-19H,7-12,24-25H2,1-6H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
ZZHHWSHSMGGMCV-VJANTYMQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















